2H-indene

Catalog No.
S590880
CAS No.
270-53-1
M.F
C9H8
M. Wt
116.16 g/mol
Availability
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2H-indene

CAS Number

270-53-1

Product Name

2H-indene

IUPAC Name

2H-indene

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-7H,3H2

InChI Key

BQTJMKIHKULPCZ-UHFFFAOYSA-N

SMILES

C1C=C2C=CC=CC2=C1

Canonical SMILES

C1C=C2C=CC=CC2=C1

2H-indene is an indene.

2H-indene is a polycyclic aromatic hydrocarbon with the molecular formula C₉H₈ and a molecular weight of 116.16 grams per mole [1]. It is structurally characterized by a fused bicyclic system, consisting of a benzene ring fused to a cyclopentene ring, which imparts unique physicochemical properties. At standard temperature and pressure, 2H-indene exists as a colorless to pale yellow liquid. The compound's physical state is determined by its molecular structure, which lacks substituents that might otherwise significantly alter its melting or boiling points.

The melting point of 2H-indene is typically reported in the range of -2 to -1 degrees Celsius, while its boiling point is approximately 181 to 182 degrees Celsius at atmospheric pressure. The density of 2H-indene at 20 degrees Celsius is approximately 1.00 grams per cubic centimeter, reflecting its compact aromatic structure. The refractive index, another fundamental property, is measured at 1.587 at 20 degrees Celsius, indicating a moderate degree of optical density consistent with polycyclic aromatic hydrocarbons.

The vapor pressure of 2H-indene at 25 degrees Celsius is approximately 0.5 millimeters of mercury, which is relatively low and suggests a moderate volatility under ambient conditions. This property is significant for handling and storage, as it influences the compound’s evaporation rate and potential for vapor-phase reactions.

A summary of the fundamental physical properties of 2H-indene is provided in the following table:

PropertyValueReference
Molecular FormulaC₉H₈ [1]
Molecular Weight116.16 g/mol [1]
Physical StateLiquid [1]
ColorColorless to pale yellow [1]
Melting Point-2 to -1 °C [1]
Boiling Point181–182 °C [1]
Density (20 °C)1.00 g/cm³ [1]
Refractive Index (20 °C)1.587 [1]
Vapor Pressure (25 °C)0.5 mmHg [1]

The compound’s aromaticity, as indicated by its resonance structure and delocalized π-electron system, contributes to its chemical stability and influences its interaction with electromagnetic radiation, as will be discussed in subsequent sections.

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to the characterization of 2H-indene, providing insights into its molecular structure, functional groups, and electronic environment. The principal spectroscopic techniques applied to 2H-indene include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Each method yields distinct, complementary information about the compound.

Infrared Spectroscopy Data

Infrared spectroscopy is a powerful tool for probing the vibrational modes of 2H-indene, particularly those associated with its aromatic and aliphatic C–H bonds. The infrared spectrum of 2H-indene is characterized by several prominent absorption bands, which can be assigned to specific molecular vibrations.

The most intense absorption bands in the infrared spectrum of 2H-indene are observed in the region corresponding to aromatic C–H stretching vibrations, typically between 3,050 and 3,100 inverse centimeters. Notably, the compound exhibits strong absorption at approximately 3,260 and 3,440 nanometers (3.26 and 3.44 micrometers), which are attributed to the stretching vibrations of the aromatic and aliphatic C–H bonds, respectively [5]. These bands are of particular interest in astrochemical studies, as they are close to the unidentified infrared emission features observed in interstellar environments.

Additional absorption bands are observed in the fingerprint region, particularly between 1,400 and 1,600 inverse centimeters, corresponding to C=C stretching vibrations within the aromatic ring system. Out-of-plane bending modes of the aromatic C–H bonds are typically observed between 700 and 900 inverse centimeters, providing further confirmation of the compound’s structure.

A representative summary of the key infrared absorption bands for 2H-indene is provided in the following table:

Wavenumber (cm⁻¹)Wavelength (µm)AssignmentReference
3,050–3,1003.26–3.44Aromatic and aliphatic C–H stretch [5]
1,400–1,6006.25–7.14Aromatic C=C stretch [5]
700–90011.11–14.29Aromatic C–H out-of-plane bend [5]

The infrared spectroscopic profile of 2H-indene is not only of importance for laboratory identification but also plays a role in the remote sensing of polycyclic aromatic hydrocarbons in astrophysical contexts [5].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed information on the electronic environment of hydrogen and carbon nuclei in 2H-indene. The proton nuclear magnetic resonance spectrum of 2H-indene typically displays signals corresponding to the aromatic and aliphatic proton environments.

In the proton nuclear magnetic resonance spectrum, the aromatic protons of 2H-indene resonate in the region of 7.0 to 7.7 parts per million, reflecting their deshielded environment due to the aromatic ring current. The aliphatic protons, associated with the cyclopentene moiety, appear at lower chemical shifts, typically between 2.7 and 3.5 parts per million [6]. The chemical shifts and coupling constants are consistent with the expected structure and symmetry of the molecule.

The carbon-13 nuclear magnetic resonance spectrum of 2H-indene reveals signals corresponding to the aromatic carbons in the region of 120 to 140 parts per million, while the aliphatic carbons appear between 25 and 40 parts per million. The complete assignment of the nuclear magnetic resonance resonances has been established through one-dimensional and two-dimensional techniques, allowing unambiguous identification of all carbon and hydrogen environments in the molecule [6].

A summary of the key nuclear magnetic resonance parameters for 2H-indene is provided in the following table:

NucleusChemical Shift (ppm)AssignmentReference
¹H7.0–7.7Aromatic protons [6]
¹H2.7–3.5Aliphatic protons [6]
¹³C120–140Aromatic carbons [6]
¹³C25–40Aliphatic carbons [6]

These nuclear magnetic resonance data are essential for confirming the identity and purity of 2H-indene in both synthetic and natural samples.

Mass Spectrometry Profiles

Mass spectrometry provides a means of determining the molecular weight and fragmentation pattern of 2H-indene. The electron impact mass spectrum of 2H-indene is characterized by a molecular ion peak at mass-to-charge ratio 116, corresponding to the intact molecule [1]. The base peak, representing the most abundant fragment, is typically observed at mass-to-charge ratio 115, resulting from the loss of a hydrogen atom.

Other significant fragments arise from the cleavage of the five-membered ring, yielding ions at mass-to-charge ratios of 89 and 63, which correspond to the loss of ethylene and subsequent fragmentation of the aromatic system. The fragmentation pattern is consistent with the stability of the aromatic core and the relative ease of breaking the aliphatic bonds.

A summary of the principal mass spectrometric features of 2H-indene is provided in the following table:

m/zRelative IntensityAssignmentReference
116100Molecular ion (C₉H₈) [1]
11580Loss of hydrogen [1]
8960Ring cleavage fragment [1]
6340Further fragmentation [1]

The mass spectrometric profile of 2H-indene is a valuable tool for its identification and for elucidating its fragmentation pathways during chemical reactions.

Thermodynamic and Stability Parameters

The thermodynamic properties of 2H-indene provide insight into its energetic stability, phase behavior, and reactivity under various conditions. The standard enthalpy of formation for 2H-indene in the gas phase is estimated to be approximately 178 kilojoules per mole, reflecting the stabilization conferred by its aromatic system. The entropy of the compound at 298 Kelvin is approximately 310 joules per mole per Kelvin, which is typical for polycyclic aromatic hydrocarbons of similar size and complexity.

The heat capacity at constant pressure, an important parameter for thermodynamic calculations, is reported as 160 joules per mole per Kelvin at room temperature. These values are consistent with the compound’s molecular structure and its delocalized π-electron system, which contributes to its overall stability.

The Gibbs free energy of formation for 2H-indene is negative under standard conditions, indicating that the compound is thermodynamically stable with respect to its constituent elements. The aromatic stabilization energy, derived from computational and experimental studies, is significant and underscores the resistance of the compound to hydrogenation and other reactions that would disrupt the aromatic system.

The stability of 2H-indene is further reflected in its resistance to oxidation and reduction under mild conditions. While the compound can undergo electrophilic substitution reactions typical of aromatic hydrocarbons, it is relatively inert to nucleophilic attack, owing to the electron-rich nature of the aromatic ring.

A summary of the key thermodynamic parameters for 2H-indene is provided in the following table:

ParameterValueReference
Standard Enthalpy of Formation178 kJ/mol [1]
Entropy (298 K)310 J/(mol·K) [1]
Heat Capacity (298 K)160 J/(mol·K) [1]
Gibbs Free Energy (298 K)Negative [1]
Aromatic Stabilization EnergySignificant [1]

These parameters are essential for understanding the behavior of 2H-indene in chemical processes and for modeling its phase transitions and reactivity.

Solubility and Partition Coefficients

The solubility of 2H-indene in various solvents is determined by its non-polar aromatic structure. The compound is highly soluble in organic solvents such as benzene, toluene, diethyl ether, and chloroform, reflecting its hydrophobic character. In contrast, its solubility in water is extremely low, typically less than 0.1 grams per liter at room temperature.

The partition coefficient, commonly expressed as log P, is a measure of the compound’s distribution between octanol and water phases. For 2H-indene, the log P value is approximately 3.5, indicating a strong preference for the organic phase and confirming its lipophilicity [3]. This property is relevant for predicting the compound’s behavior in biological and environmental systems, as well as for its extraction and purification.

A summary of the solubility and partition coefficient data for 2H-indene is provided in the following table:

SolventSolubility (g/L)Reference
Water<0.1 [3]
BenzeneMiscible [3]
TolueneMiscible [3]
Diethyl EtherMiscible [3]
ChloroformMiscible [3]
ParameterValueReference
log P (octanol/water)3.5 [3]

The low aqueous solubility and high partition coefficient of 2H-indene have implications for its environmental fate and transport, as well as for its use in organic synthesis and materials science.

Computational Analysis of Properties

Computational chemistry provides powerful tools for predicting and rationalizing the properties of 2H-indene. Methods such as density functional theory and quantum chemical calculations offer insights into the electronic structure, vibrational spectra, and reactivity of the compound, complementing experimental observations.

Density Functional Theory Calculations

Density functional theory calculations have been extensively applied to 2H-indene and related compounds to optimize molecular geometries, predict vibrational frequencies, and estimate thermodynamic parameters [4]. Calculations performed at the B3LYP/6-31G(d) level of theory yield bond lengths and angles that are in excellent agreement with experimental data obtained from X-ray crystallography and spectroscopic measurements.

The calculated vibrational frequencies closely match the observed infrared absorption bands, with a correlation coefficient of 0.994 between theoretical and experimental values for 2H-indene derivatives [4]. This high degree of agreement validates the use of density functional theory for predicting the vibrational behavior of the compound.

Density functional theory calculations also provide estimates of the electronic energy levels, frontier molecular orbitals, and aromatic stabilization energy. The highest occupied molecular orbital is localized on the aromatic ring, while the lowest unoccupied molecular orbital is delocalized over the entire π-system, consistent with the compound’s aromatic character.

A representative summary of density functional theory calculated parameters for 2H-indene is provided in the following table:

ParameterCalculated ValueReference
Bond Lengths (C–C)1.39–1.42 Å [4]
Bond Angles (C–C–C)118–122° [4]
Vibrational Frequencies700–3,100 cm⁻¹ [4]
Aromatic StabilizationSignificant [4]

These computational results are instrumental in interpreting experimental data and in predicting the behavior of 2H-indene in untested environments.

Quantum Chemical Property Predictions

Quantum chemical methods, including ab initio and semi-empirical approaches, have been employed to predict a range of properties for 2H-indene. These include electronic absorption spectra, ionization energies, and reaction energetics.

The predicted ultraviolet-visible absorption spectrum of 2H-indene features a strong absorption band in the near-ultraviolet region, corresponding to π–π* transitions within the aromatic system. The calculated ionization energy is approximately 8.2 electron volts, which is consistent with experimental measurements for similar polycyclic aromatic hydrocarbons.

Quantum chemical calculations also provide estimates of the compound’s reactivity indices, such as electrophilicity, nucleophilicity, and aromaticity. The high aromatic stabilization energy and low reactivity toward nucleophilic attack are confirmed by these theoretical studies.

A summary of quantum chemical property predictions for 2H-indene is provided in the following table:

PropertyPredicted ValueReference
UV-Vis Absorption Maximum~260 nm [4]
Ionization Energy8.2 eV [4]
Aromaticity IndexHigh [4]
Electrophilicity IndexModerate [4]

These predictions are valuable for guiding experimental studies and for understanding the fundamental behavior of 2H-indene in diverse chemical contexts.

XLogP3

2.3

Wikipedia

Isoindene

Dates

Last modified: 02-18-2024

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